molecular formula C17H26Cl2N2O B2802354 1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride CAS No. 1189952-11-1

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Cat. No.: B2802354
CAS No.: 1189952-11-1
M. Wt: 345.31
InChI Key: RTGGIRKYWORUBR-UHFFFAOYSA-N
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Description

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of Substituents: The chloro and dimethyl groups can be introduced through halogenation and alkylation reactions.

    Attachment of the Propanol Side Chain: The propanol side chain can be attached via nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butylamino)-3-(7-chloro-1H-indol-1-yl)propan-2-ol hydrochloride
  • 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

IUPAC Name

1-(tert-butylamino)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O.ClH/c1-11-12(2)20(10-13(21)9-19-17(3,4)5)16-14(11)7-6-8-15(16)18;/h6-8,13,19,21H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGIRKYWORUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC(C)(C)C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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